N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a cyclopentyl group, a dimethylamino group, and a pyrrolidine ring attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the dimethylamino group. The cyclopentyl group is then attached to the benzene ring through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5: Another benzene derivative with similar structural features.
Imidazole-containing compounds: Known for their antimicrobial potential and structural similarity.
Uniqueness
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine stands out due to its unique combination of a cyclopentyl group, a dimethylamino group, and a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1956310-48-7 |
---|---|
Molecular Formula |
C18H30N4 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-N-cyclopentyl-4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C18H30N4/c1-21(2)16-9-10-22(13-16)12-14-7-8-18(17(19)11-14)20-15-5-3-4-6-15/h7-8,11,15-16,20H,3-6,9-10,12-13,19H2,1-2H3 |
InChI Key |
WCOFZFLQRCVIEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)CC2=CC(=C(C=C2)NC3CCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.